molecular formula C17H19N5OS B4515475 N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

Cat. No.: B4515475
M. Wt: 341.4 g/mol
InChI Key: ZYVPEDBYGNKDMA-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a synthetic small molecule belonging to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, a scaffold recognized for its significant pharmacological potential. This compound is intended for research and development purposes exclusively and is not approved for diagnostic or therapeutic use in humans or animals. Compounds featuring the [1,2,4]triazolo[4,3-b]pyridazine core have been investigated for their ability to interact with various biological targets. For instance, structurally similar molecules have been identified as antagonists for the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor, a key player in pain sensation and inflammation . The presence of the 4-tert-butylphenyl group is a common pharmacophore in known TRPV1 antagonists, suggesting potential application in neurological and inflammatory research targeting this pathway . Furthermore, related triazolopyridazine compounds have demonstrated activity against bacterial cell division proteins, such as ZipA in E. coli, positioning them as interesting candidates for antimicrobial mechanism of action studies and the development of novel anti-infective agents . Researchers can utilize this high-purity compound as a key intermediate or a reference standard in medicinal chemistry programs, hit-to-lead optimization, and exploratory biology to further elucidate its specific mechanism of action and binding affinity.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-17(2,3)12-4-6-13(7-5-12)19-15(23)10-24-16-9-8-14-20-18-11-22(14)21-16/h4-9,11H,10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVPEDBYGNKDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the sulfanyl group and the tert-butylphenyl moiety. Common reagents used in these reactions include hydrazine derivatives, sulfur-containing compounds, and tert-butylbenzene. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, synthesis routes, and biological activities of N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide with analogous compounds from the evidence:

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Highlights Biological Activity References
Target Compound : this compound 4-tert-butylphenyl, sulfanylacetamide ~420 (estimated) Likely involves coupling of triazolopyridazine sulfhydryl with bromoacetamide intermediates. Hypothesized kinase inhibition based on triazolopyridazine scaffolds. N/A
N-(4-fluorophenyl)-2-((6-(4-fluorophenyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide Dual 4-fluorophenyl groups 412.48 Multi-step synthesis with Suzuki-Miyaura coupling for aryl introduction. Demonstrated activity in kinase inhibition assays (e.g., EGFR).
N-(4-acetylphenyl)-2-((3-(4-chlorophenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide 4-chlorophenyl, acetylphenyl 423.87 Cyclocondensation of hydrazines with pyridazine precursors. Antimicrobial activity against Gram-positive bacteria; moderate cytotoxicity.
2-((6-(4-ethylphenyl)-triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide 4-ethylphenyl, 2-methoxyphenethyl 443.54 Thioether bond formation via nucleophilic substitution. Potential applications in material science (e.g., organic semiconductors).
2-(6-(tert-butylsulfonyl)-3-oxo-triazolo[4,3-b]pyridazin-2-yl)-N-(4-chlorophenyl)acetamide tert-butylsulfonyl, 4-chlorophenyl 423.87 Sulfonation of triazolopyridazine followed by acetamide coupling. Bioactivity data limited, but sulfonyl groups enhance solubility and stability.

Key Comparative Insights

Substituent Effects on Bioactivity :

  • Fluorophenyl Groups (e.g., ): Enhance bioavailability and target binding via hydrophobic interactions and electron-withdrawing effects .
  • tert-Butyl Groups (e.g., ): Improve metabolic stability but may reduce aqueous solubility. The tert-butylphenyl group in the target compound could balance these properties .
  • Chlorophenyl/Acetylphenyl Groups (e.g., ): Increase antimicrobial potency but may elevate cytotoxicity risks due to reactive intermediates .

Synthetic Complexity :

  • Most analogs require multi-step syntheses involving cyclocondensation (e.g., pyridazine-hydrazine reactions) and coupling (e.g., thioether formation) . The target compound’s synthesis would similarly demand optimized conditions for sulfanylacetamide linkage.

Antimicrobial Activity: Chlorophenyl derivatives (e.g., ) highlight the scaffold’s versatility against bacterial targets .

Biological Activity

N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide (CAS Number: 1224162-96-2) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N5OSC_{17}H_{19}N_{5}OS with a molecular weight of 341.4 g/mol. The compound features a triazolo-pyridazine moiety linked to a tert-butylphenyl group, which may influence its solubility and biological interactions.

PropertyValue
CAS Number1224162-96-2
Molecular FormulaC₁₇H₁₉N₅OS
Molecular Weight341.4 g/mol

Anti-inflammatory Activity

Research indicates that compounds with structural similarities to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of 4-tert-butylphenyl salicylate have been shown to reduce nitric oxide production and inhibit pro-inflammatory cytokines such as TNF-α and IL-6 through downregulation of the NF-κB pathway in macrophage models . This suggests that similar mechanisms may be applicable to the compound .

Antitumor Potential

The structural components of this compound may contribute to its potential antitumor activity. Compounds with triazole and pyridazine motifs have been investigated for their ability to inhibit various cancer cell lines. For example, pyrazole derivatives have demonstrated inhibitory effects against BRAF(V600E) and other kinases involved in tumor progression . Further studies are needed to elucidate the specific antitumor effects of this compound.

Antimicrobial Activity

Preliminary studies on related pyrazole derivatives indicate potential antimicrobial properties. A series of pyrazole carboxamide derivatives were synthesized and evaluated for their antifungal activity against various phytopathogenic fungi . Given the structural similarities, it is plausible that this compound may also exhibit antimicrobial activity.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the chemical structure can significantly impact the biological activity of compounds similar to this compound. For instance:

  • Hydrophobic Interactions : The presence of the tert-butyl group enhances lipophilicity, potentially improving cell membrane permeability.
  • Functional Group Variations : Alterations in the triazole or pyridazine rings can lead to varied pharmacological profiles.

In Vitro Studies

In vitro assays using cell lines treated with compounds similar to this compound have shown promising results in terms of cytotoxicity against cancer cells and modulation of inflammatory responses. These findings support further investigation into its therapeutic applications.

Q & A

Q. What are the critical parameters for optimizing the synthesis yield and purity of N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide?

  • Methodological Answer : Synthesis optimization involves controlling:
  • Temperature : Reactions often proceed at 60–100°C for cyclization steps (e.g., triazolo-pyridazine formation) .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution at the sulfanyl group .
  • Catalysts : Bases like K₂CO₃ or NaH accelerate coupling reactions between intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the final compound with >95% purity .

Table 1 : Example Reaction Conditions and Yields from Analogous Compounds

StepSolventCatalystTemp (°C)Yield (%)Reference
CyclizationDMFNone8072
CouplingTHFNaH6085
PurificationEthyl acetate/hexaneSilica gelRT95

Q. Which spectroscopic and analytical techniques are most effective for characterizing the compound’s structural integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substituent connectivity (e.g., tert-butylphenyl protons at δ 1.3–1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₀H₂₂N₄O₂S) .
  • HPLC-PDA : Assess purity (>98% recommended for biological assays) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. How do solvent polarity and catalyst selection influence the efficiency of sulfanyl-acetamide coupling reactions?

  • Methodological Answer :
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic substitutions, improving reaction rates .
  • Catalysts :
  • Strong Bases (NaH) : Deprotonate thiol groups to enhance nucleophilicity .
  • Phase-Transfer Catalysts (e.g., TBAB) : Facilitate interfacial reactions in biphasic systems .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify optimal termination points .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar triazolo-pyridazine derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Structural Variations : Substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) alter target binding .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
    Strategies :
  • Standardized Assays : Replicate studies under identical conditions (e.g., IC₅₀ in MCF-7 cells) .
  • Comparative SAR Analysis : Synthesize analogs with systematic substituent changes (Table 2) .

Table 2 : Impact of Substituents on Biological Activity (Hypothetical Data)

R GroupTarget IC₅₀ (µM)Solubility (mg/mL)Reference
4-OCH₃0.121.5
4-Cl0.080.9
4-F0.151.2

Q. What integrated methodologies are recommended for elucidating the compound’s molecular targets and mechanism of action?

  • Methodological Answer :
  • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for putative targets (e.g., kinase domains) .
  • Cellular Profiling : RNA-seq or phosphoproteomics identify downstream pathways affected by treatment .
  • Computational Docking : Molecular dynamics simulations predict binding modes in ATP-binding pockets .
    Case Study : A triazolo-pyridazine analog showed nM affinity for EGFR kinase via SPR (KD = 12 nM) .

Q. What strategies enhance the pharmacokinetic properties of this compound while retaining bioactivity?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability .
  • Lipophilicity Optimization : LogP adjustments via substituent modifications (e.g., replacing tert-butyl with cyclopropyl) .
  • Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites for deuteration or fluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.